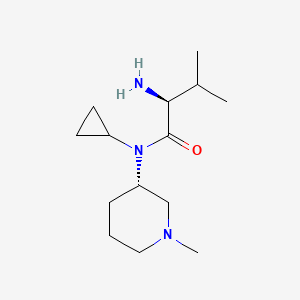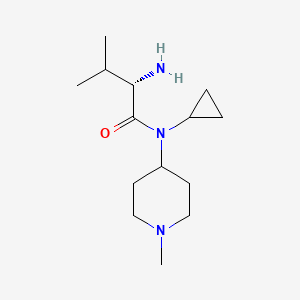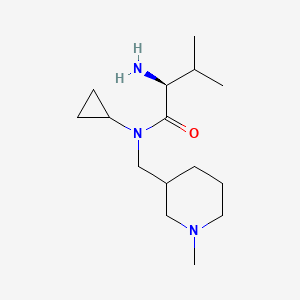![molecular formula C13H26N2O3 B7914988 [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7914988.png)
[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring, a hydroxyethyl group, and a carbamic acid ester, which contribute to its diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester typically involves the reaction of piperidine derivatives with hydroxyethyl compounds under controlled conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the carbamic acid ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to yield alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the piperidine ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid methyl ester
- [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid ethyl ester
- [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid isopropyl ester
Uniqueness
Compared to similar compounds, [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its solubility, stability, and interaction with molecular targets.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(2-hydroxyethyl)piperidin-4-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14(4)11-5-7-15(8-6-11)9-10-16/h11,16H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULAXAAPZDZFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914942.png)
![2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914944.png)
![4-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914959.png)
![[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7914966.png)
![[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7914967.png)
![[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7914975.png)
![[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7914979.png)
![[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7914987.png)
![[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7914999.png)
![Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7915003.png)
![Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7915021.png)
